Deacetyl Racecadotril Disulfide
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Overview
Description
. It is a derivative of racecadotril, which is an antidiarrheal medication. Deacetyl racecadotril dimer is primarily studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deacetyl racecadotril dimer involves several steps, starting from the precursor racecadotril. The primary method includes the deacetylation of racecadotril under specific reaction conditions. This process typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like methanol or ethanol. The reaction is carried out at elevated temperatures to ensure complete deacetylation .
Industrial Production Methods
Industrial production of deacetyl racecadotril dimer follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Deacetyl racecadotril dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deacetyl racecadotril dimer can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Deacetyl racecadotril dimer has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of deacetylation and other chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diarrhea and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
Deacetyl racecadotril dimer exerts its effects by inhibiting the enzyme neutral endopeptidase. This inhibition leads to an increase in the levels of endogenous opioids such as enkephalins, which in turn reduces the secretion of water and electrolytes into the intestine. This mechanism is similar to that of racecadotril, but deacetyl racecadotril dimer may have different pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Racecadotril: The parent compound, used as an antidiarrheal medication.
Thiorphan: The active metabolite of racecadotril, which also inhibits neutral endopeptidase.
Acetyl-thiorphan: Another metabolite of racecadotril with lower potency
Uniqueness
Deacetyl racecadotril dimer is unique due to its specific chemical structure and its potential for different pharmacokinetic properties compared to racecadotril and its metabolites. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl 2-[[2-benzyl-3-[[2-benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIRAPUEIHEARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141437-88-9 |
Source
|
Record name | Deacetyl racecadotril dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141437889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEACETYL RACECADOTRIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE6MG8RXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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